2-Methoxypyridine-3-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives, including compounds similar to 2-methoxypyridine-3-boronic acid, often involves electrophilic activation of unprotected substrates through reversible covalent bonds between boronic acid and functional groups on the parent molecule. For instance, an efficient synthesis method has been developed for 3,4-hydroxypyridinone derivatives via electrophilic activation in water, demonstrating high yields and the ability to incorporate various amine donors (Ke et al., 2022). Similarly, methods for synthesizing related pyridine boronic acid compounds through directed ortho-metalation and cross-coupling reactions have been reported, highlighting the versatility of these compounds in organic synthesis (Thompson et al., 2005).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and the formation of complexes with various ligands. X-ray crystallography studies have provided detailed insights into the structure of these compounds, revealing the presence of intramolecular and intermolecular hydrogen bonds that stabilize their conformation and facilitate their participation in chemical reactions (Luliński & Serwatowski, 2006).
Chemical Reactions and Properties
Boronic acids are known for their ability to form reversible covalent bonds with diols and carbohydrates, a property that is exploited in various synthetic applications, including the formation of complex molecular architectures and polymers (Severin, 2009). Additionally, the Suzuki-Miyaura cross-coupling reaction is a prominent example of how boronic acids, including 2-methoxypyridine-3-boronic acid derivatives, are utilized in creating biaryl compounds through reactions with aryl halides (Bouillon et al., 2003).
Scientific Research Applications
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : 2-Methoxypyridine-3-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The reaction involves three steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid (like 2-Methoxypyridine-3-boronic acid) is involved in the transmetalation step, where it transfers the organic group to palladium .
- Results : This reaction has been successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Organic Electronics
- Field : Material Science
- Application : Derivatives of 2-Methoxypyridine-3-boronic acid may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
Molecular Recognition
- Field : Chemical Biology
- Application : The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems .
- Method : Boronic acids form five-membered boronate esters with diols, which allows them to bind to diol and polyol motifs present in saccharides and catechols .
- Results : This property of boronic acids has been used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Drug Development
- Field : Pharmaceutical Sciences
- Application : 2-Methoxypyridine-3-boronic acid is commonly used as a building block in the preparation of various pharmaceuticals . It enables the introduction of the methoxy and boronic acid moieties into target molecules .
Agrochemicals
- Field : Agrochemistry
- Application : 2-Methoxypyridine-3-boronic acid is also used in the development of new crop protection agents .
Material Science
- Field : Material Science
- Application : Boronic acids, including 2-Methoxypyridine-3-boronic acid, are used in the Suzuki–Miyaura coupling reaction, which is widely applied in the synthesis of polymers .
- Method : The reaction involves three steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid is involved in the transmetalation step, where it transfers the organic group to palladium .
- Results : This reaction has been successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
- Field : Organic Chemistry
- Application : 2-Methoxypyridine-3-boronic acid can be used in catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .
Environmental Science
- Field : Environmental Science
- Application : While not a direct application, it’s important to note that when 2-Methoxypyridine-3-boronic acid is burned, it produces obnoxious and toxic fumes, including Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Oxides of boron . This information is crucial for proper handling and disposal of the compound.
Safety And Hazards
properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLYUXUHWBCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376383 | |
Record name | 2-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridine-3-boronic acid | |
CAS RN |
163105-90-6 | |
Record name | 2-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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